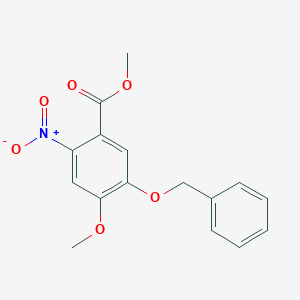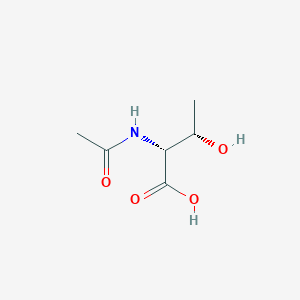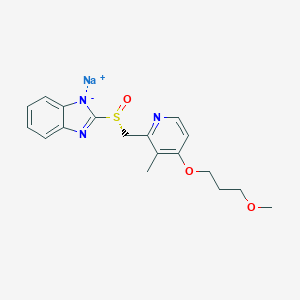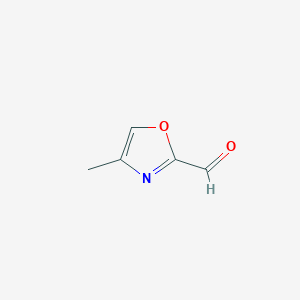
2-(1,3-Benzothiazol-2-ylsulfinyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-ylsulfinyl)acetonitrile is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfinyl)acetonitrile typically involves the reaction of 2-mercaptobenzothiazole with acetonitrile in the presence of an oxidizing agent. Common synthetic pathways include:
Diazo-coupling: This method involves the reaction of diazonium salts with 2-mercaptobenzothiazole.
Knoevenagel Condensation: This involves the condensation of 2-mercaptobenzothiazole with acetonitrile under basic conditions.
Biginelli Reaction: A multicomponent reaction involving 2-mercaptobenzothiazole, acetonitrile, and an aldehyde
Industrial Production Methods
Industrial production of this compound often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfinyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a thiol group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfinyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the production of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfinyl)acetonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Pathways: It affects various biochemical pathways, including those involved in cell proliferation and apoptosis
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: Known for their anti-cancer and antimicrobial activities.
Benzothiazole Sulfones: Used in medicinal chemistry for their enzyme inhibitory properties .
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfinyl)acetonitrile is unique due to its sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Properties
CAS No. |
199387-53-6 |
|---|---|
Molecular Formula |
C9H6N2OS2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfinyl)acetonitrile |
InChI |
InChI=1S/C9H6N2OS2/c10-5-6-14(12)9-11-7-3-1-2-4-8(7)13-9/h1-4H,6H2 |
InChI Key |
ZIRKJTGZOPVQAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)CC#N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)CC#N |
Synonyms |
Acetonitrile, (2-benzothiazolylsulfinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















